(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone

説明

Chemical Identity and Nomenclature

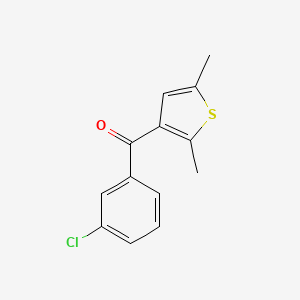

This compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature as (3-chlorophenyl)(2,5-dimethyl-3-thienyl)methanone, reflecting its structural composition of a 3-chlorophenyl group connected to a 2,5-dimethylthiophen-3-yl group through a methanone (carbonyl) linkage. The compound is registered under Chemical Abstracts Service number 1094499-32-7, providing a unique identifier for this specific molecular structure in chemical databases and literature. Alternative nomenclature includes the designation as methanone, (3-chlorophenyl)(2,5-dimethyl-3-thienyl)-, which follows the functional group priority system where the ketone functionality serves as the parent structure.

The molecular architecture of this compound incorporates several distinct structural elements that define its chemical identity. The chlorophenyl component features a benzene ring with a chlorine substituent at the meta position, while the thiophene portion contains a five-membered heterocyclic ring with sulfur and two methyl substituents at positions 2 and 5. The International Chemical Identifier code 1S/C13H11ClOS/c1-8-6-12(9(2)16-8)13(15)10-4-3-5-11(14)7-10/h3-7H,1-2H3 provides a standardized representation of the molecular connectivity, facilitating computer-assisted chemical analysis and database searches.

Table 1: Fundamental Molecular Properties of this compound

The structural characteristics of this compound place it within the broader category of thiophene derivatives, which represent a significant class of heterocyclic compounds in organic chemistry. The presence of both aromatic and heteroaromatic rings connected through a carbonyl functional group creates opportunities for diverse chemical reactivity patterns. The chlorine substituent on the phenyl ring provides a site for potential nucleophilic substitution reactions, while the thiophene ring system offers aromatic substitution possibilities and potential coordination sites for metal complexation.

Historical Context in Heterocyclic Chemistry

The historical development of thiophene chemistry provides essential context for understanding compounds like this compound within the broader framework of heterocyclic research. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, marking the beginning of systematic investigation into sulfur-containing heterocyclic compounds. Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the identification of thiophene as the actual substance responsible for this reaction, challenging the previous assumption that benzene itself was the reactive component. This discovery established thiophene as a fundamental building block in heterocyclic chemistry and opened new avenues for synthetic organic chemistry research.

The evolution of thiophene synthesis methods has significantly influenced the accessibility and study of complex thiophene derivatives such as this compound. Classical synthetic approaches include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones, diesters, or dicarboxylates with sulfidizing reagents such as phosphorus pentasulfide. Additional methods include the Gewald reaction, involving the condensation of two esters in the presence of elemental sulfur, and the Volhard-Erdmann cyclization. These foundational synthetic methodologies have enabled the preparation of increasingly complex thiophene derivatives, including those bearing multiple substituents and functional groups.

Recent advances in thiophene synthesis have incorporated modern catalytic approaches, including manganese-catalyzed dehydrogenative coupling reactions for synthesizing thiophene-substituted ketones from 2-thiophenemethanol and ketones. This methodology demonstrates the continuing evolution of synthetic strategies for preparing thiophene derivatives under mild conditions with broad substrate applicability. The development of such efficient synthetic routes has facilitated the preparation of complex molecules like this compound for research purposes and potential applications.

The Fiesselmann thiophene synthesis represents another significant methodological advancement in heterocyclic chemistry, allowing for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from acetylenic esters with thioglycolic acid and its derivatives under basic conditions. This reaction, developed by Hans Fiesselmann in the 1950s, expanded the synthetic toolkit available for preparing functionalized thiophene derivatives and demonstrated the versatility of thiophene chemistry in constructing complex molecular architectures. Such synthetic innovations have contributed to the accessibility of compounds like this compound for detailed chemical and biological investigation.

Significance in Organosulfur Compound Research

This compound occupies an important position within organosulfur compound research, representing the intersection of heterocyclic chemistry and sulfur-containing organic molecules. Organosulfur compounds constitute a diverse class of chemical entities characterized by carbon-sulfur bonds, encompassing various structural motifs including sulfides, thiols, sulfoxides, and heterocyclic sulfur compounds. The thiophene ring system in this compound exemplifies the aromatic heterocyclic category of organosulfur compounds, which exhibits unique electronic properties and reactivity patterns compared to their oxygen and nitrogen analogs.

The aromatic character of thiophene derivatives like this compound arises from the resonance stabilization of the five-membered ring system, which demonstrates greater stability than the corresponding furan analogs. The resonance stabilization of thiophene amounts to 29 kilocalories per mole compared to 20 kilocalories per mole for furan, attributed to the higher electronegativity of oxygen drawing electrons away from the aromatic ring system. This enhanced stability makes thiophene derivatives particularly valuable as building blocks for materials science applications and pharmaceutical development, where structural integrity under various conditions is essential.

The occurrence of thiophene derivatives in petroleum and coal, sometimes in concentrations up to 1-3%, highlights their natural abundance and industrial significance. The removal of thiophenic content from fossil fuels via hydrodesulfurization processes demonstrates the practical importance of understanding thiophene chemistry for environmental and industrial applications. Additionally, the recent detection of thiophene derivatives at nanomole levels in 3.5 billion-year-old Martian soil sediments by the Curiosity rover suggests potential astrobiological significance for these compounds.

Table 2: Classification and Significance of this compound in Organosulfur Chemistry

| Aspect | Description | Significance |

|---|---|---|

| Structural Class | Aromatic heterocyclic sulfide | Enhanced stability and reactivity |

| Functional Groups | Thiophene ring, chlorophenyl group, carbonyl | Multiple reaction sites for derivatization |

| Resonance Stabilization | 29 kcal/mol (thiophene ring) | Superior stability compared to furan analogs |

| Research Applications | Pharmaceutical intermediates, materials science | Versatile building block for complex molecules |

| Industrial Relevance | Related to petroleum thiophene compounds | Environmental and processing considerations |

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of thiophene-based organosulfur compounds. The presence of multiple functional groups within a single molecule provides opportunities for investigating structure-activity relationships, synthetic transformations, and potential biological activities. The compound serves as a model system for understanding the electronic effects of substituents on thiophene rings and the influence of aromatic heterocycles on overall molecular properties.

Furthermore, the chlorophenyl component of this compound introduces additional complexity through halogen bonding interactions and electronic effects that can influence molecular recognition processes and chemical reactivity. The combination of electron-rich thiophene and electron-withdrawing chlorophenyl moieties creates an electronic asymmetry that may be exploited in various applications, including catalysis, sensor development, and pharmaceutical design. This structural diversity exemplifies the rich chemistry available within the organosulfur compound family and underscores the importance of continued research into thiophene derivatives.

特性

IUPAC Name |

(3-chlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClOS/c1-8-6-12(9(2)16-8)13(15)10-4-3-5-11(14)7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOIHUQUCKGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The preparation typically involves the formation of a bromoacetyl intermediate on the thiophene ring, followed by coupling with a chlorophenyl derivative. Key steps include:

Halogenation of acetyl thiophene derivatives : For example, 2-bromoacetyl-3-methylthiophene is synthesized by bromination of 3-methylthiophene acetyl derivatives using bromine in acidic media such as hydrobromic acid in acetic acid.

Coupling reactions : The bromoacetyl thiophene intermediate is reacted with the chlorophenyl compound or its derivatives, often under nucleophilic substitution or condensation conditions to form the methanone linkage.

Purification : The crude products are purified by flash column chromatography using solvent gradients such as methanol/dichloromethane or petroleum ether/ethyl acetate mixtures.

Detailed Preparation Example

A representative preparation involves the following:

Synthesis of 2-bromo-2',6'-dimethylacetophenone : Prepared analogously to 2-bromo-2'-iodo-acetophenone by bromination of 2',6'-dimethylacetophenone with bromine in acidic conditions, yielding a clear oil used without further purification.

Formation of the target compound : Reaction of 2-bromoacetyl-3-methylthiophene with 3-chlorophenyl derivatives under controlled conditions, often with catalysts or additives such as FeCl3 to promote coupling and increase yield.

Reaction conditions : Typical conditions include stirring at elevated temperatures (e.g., 100°C) in solvents like dimethyl sulfoxide (DMSO), with iron(III) chloride as a catalyst to facilitate electrophilic aromatic substitution or Friedel-Crafts acylation reactions.

Reaction Optimization and Yields

Studies indicate that the presence of additives such as FeCl3 significantly improves yields. For instance, in analogous systems, FeCl3 (1.5 equivalents) at 100°C gave yields up to 75% for similar ketone formation reactions. The reaction is commonly monitored by thin-layer chromatography (TLC) to assess completion.

| Entry | Additive (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | None | 100 | 45 |

| 2 | FeCl3 (1.0) | 100 | 69 |

| 3 | FeCl3 (1.5) | 100 | 75 |

| 4 | FeCl3 (1.5) | 80 | 66 |

| 5 | FeCl3 (1.5) | 120 | 70 |

Table 1: Effect of FeCl3 additive and temperature on ketone synthesis yields

Purification and Characterization

Purification : After reaction completion, the mixture is quenched with sodium thiosulfate and sodium chloride solutions, extracted with ethyl acetate, dried, and concentrated. The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate (15:1) as eluent.

Characterization : The purified compound is characterized by melting point determination, NMR spectroscopy (^1H, ^13C), and mass spectrometry to confirm structure and purity.

Summary of Key Research Findings

The preparation of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone involves halogenated acetylthiophene intermediates and chlorophenyl coupling partners.

Bromination of methyl-substituted thiophenes under acidic conditions is a reliable method to introduce reactive bromoacetyl groups.

Use of FeCl3 as a Lewis acid catalyst in DMSO solvent at around 100°C optimizes the coupling reaction, providing yields up to 75%.

Purification by flash chromatography and thorough characterization ensure the isolation of the target compound in high purity.

化学反応の分析

(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ester.

Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or aldehyde.

Substitution: Substitution reactions can occur at the chlorophenyl or thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions can be carried out using nucleophiles such as amines, alcohols, or halides.

Major Products Formed:

Carboxylic acids and esters: from oxidation reactions.

Alcohols and aldehydes: from reduction reactions.

Substituted derivatives: from substitution reactions.

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of thiophenes exhibit significant anticancer properties. The presence of the chlorophenyl group in (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone enhances its potential as an anticancer agent. Research has shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .

2. Antimicrobial Properties

Thiophene derivatives have been investigated for their antimicrobial activities. The compound's structure allows it to interact effectively with microbial membranes, leading to cell lysis. Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against various bacterial strains .

3. Anti-inflammatory Effects

Research indicates that compounds containing thiophene and chlorophenyl groups can modulate inflammatory responses. The compound has shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Materials Science

1. Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its ability to facilitate charge transport .

2. Photovoltaic Applications

In the realm of solar energy, compounds like this compound are being explored for their potential use in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy is a key area of research .

Agricultural Chemistry

1. Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Its efficacy against certain pests has been documented, indicating its potential role in sustainable agriculture .

2. Plant Growth Regulators

Thiophene derivatives are also being studied as plant growth regulators. The compound may influence plant growth and development processes, offering a novel approach to enhance agricultural productivity .

Case Studies

作用機序

The mechanism by which (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomerism: 3-Chloro vs. 4-Chloro Substitution

The positional isomer (4-chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone (CAS: 57248-23-4) differs only in the chlorine substituent’s placement on the phenyl ring. This structural variation may alter electronic effects, solubility, and reactivity. For instance, the 4-chloro isomer is actively marketed by suppliers like Hangzhou Jhechem Co. Ltd., while the 3-chloro variant is listed as discontinued . This disparity in commercial availability could reflect differences in stability, synthetic complexity, or demand.

Thiophene Ring Modifications

- This compound was synthesized as a precursor to bromodomain inhibitors, highlighting the role of substituents in medicinal chemistry .

- 3-Acetyl-2,5-dimethylthiophene: Replacing the methanone group with an acetyl moiety reduces steric bulk and alters electronic properties. This compound (CAS: 2530-10-1) has applications in organic synthesis but lacks the chlorophenyl group, limiting direct comparability .

Chlorinated Phenyl Methanones

- 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone: A hydroxyacetophenone derivative (CAS: 286931-53-1) with a molecular weight of 214.65 g/mol and a melting point of 71°C. The hydroxyl and methoxy groups increase polarity compared to the target compound, likely enhancing solubility in polar solvents .

Physicochemical and Thermal Properties

Key Observations :

- The target compound’s thermal stability is likely inferior to tetrazole-based methanones due to fewer hydrogen bonds .

- Chlorinated phenyl ethanones with polar substituents (e.g., hydroxyl) exhibit higher melting points, suggesting stronger intermolecular forces .

生物活性

(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a dimethylthiophenyl moiety attached to a ketone functional group. Its molecular formula is with a molecular weight of approximately 250.74 g/mol . The presence of the thiophene ring contributes to its stability and reactivity, making it a subject of interest in pharmacological studies.

1. Antimicrobial Activity

Preliminary studies indicate that derivatives of thiophenes, including this compound, exhibit antimicrobial properties against various bacterial strains. Research has shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Other Thiophene Derivative | Escherichia coli | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and the depletion of cellular thiol content .

Case Study: In Vitro Evaluation

In a study involving K562 leukemia cells, the compound showed significant cytotoxicity with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed that the compound triggered apoptotic pathways, leading to increased cell death at higher concentrations .

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 10 | Induction of apoptosis |

| MCF-7 | 15 | Mitochondrial dysfunction |

The biological activity of this compound is attributed to its interaction with various biological targets. Interaction studies suggest that it may inhibit cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications .

Q & A

Q. What synthetic routes are recommended for (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone?

The compound can be synthesized via Friedel-Crafts acylation, where 3-chlorobenzoyl chloride reacts with 2,5-dimethylthiophene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Suzuki-Miyaura cross-coupling may be employed using a boronic ester derivative of the thiophene moiety and a 3-chlorophenyl ketone precursor. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (part of the SHELX suite) enable precise determination of bond lengths, angles, and packing arrangements. Hydrogen bonding and π-π interactions can be analyzed using Mercury software .

Q. What spectroscopic techniques are critical for characterization?

Q. What solvents are optimal for solubility and crystallization?

The compound is sparingly soluble in water but dissolves in dichloromethane, chloroform, and dimethyl sulfoxide (DMSO). For crystallization, ethanol or acetone/n-hexane mixtures yield high-purity crystals suitable for XRD .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in the methanone group). Use variable-temperature NMR to probe conformational changes. Complement with density functional theory (DFT) calculations (B3LYP/6-31G*) to simulate spectra and identify dominant conformers .

Q. What in vitro models are suitable for evaluating kinase inhibitory activity?

Kinase inhibition assays (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ kits. IC₅₀ values should be determined via dose-response curves (1–100 µM). Include positive controls (e.g., staurosporine) and validate results with Western blotting for phosphorylated targets .

Q. How do substituents influence structure-activity relationships (SAR) in antimicrobial studies?

Compare analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl derivatives) using minimum inhibitory concentration (MIC) assays against S. aureus and E. coli. Molecular docking (AutoDock Vina) into bacterial enzyme active sites (e.g., DNA gyrase) reveals steric/electronic effects of methyl and chloro groups .

Q. What strategies address discrepancies in reported biological activity across studies?

Variability may stem from salt forms (e.g., hydrochloride vs. free base) or assay conditions (serum content, pH). Standardize protocols using pharmaceutically acceptable salts () and validate across multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. How can computational modeling predict metabolic stability?

Employ cytochrome P450 docking simulations (CYP3A4, CYP2D6) and MetaSite software to identify vulnerable sites (e.g., thiophene ring oxidation). Validate with in vitro microsomal stability assays (rat/human liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。